Product packaging for [Cis-2-ethynylcyclopropyl]methanol(Cat. No.:CAS No. 1422273-86-6)

[Cis-2-ethynylcyclopropyl]methanol

Cat. No.: B2662425
CAS No.: 1422273-86-6
M. Wt: 96.129
InChI Key: LKUCMEHIFVXSGA-WDSKDSINSA-N
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Description

[Cis-2-ethynylcyclopropyl]methanol is a chiral cyclopropane derivative that serves as a valuable building block in advanced organic synthesis and medicinal chemistry research. Its distinct structure, incorporating both a strained cyclopropane ring and a terminal alkyne group on the same carbon framework, allows researchers to explore novel chemical spaces in drug discovery . This compound is particularly relevant in the design and synthesis of potential enzyme inhibitors. The cyclopropyl moiety is a known pharmacophore in active pharmaceutical ingredients, often used to confer metabolic stability or dictate specific molecular geometry . The ethynyl group provides a versatile handle for further chemical modification through click chemistry or metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. As a key intermediate, its applications are primarily found in the development of pharmaceutical candidates and specialized chemical reagents, supporting innovation in these fields . The cis-configuration of the substituents is critical for defining the molecule's three-dimensional shape and its subsequent interactions with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O B2662425 [Cis-2-ethynylcyclopropyl]methanol CAS No. 1422273-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S)-2-ethynylcyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-5-3-6(5)4-7/h1,5-7H,3-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUCMEHIFVXSGA-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422273-86-6
Record name rac-[(1R,2S)-2-ethynylcyclopropyl]methanol
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Synthetic Methodologies for Cis 2 Ethynylcyclopropyl Methanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of [cis-2-ethynylcyclopropyl]methanol reveals several potential disconnections. The most logical approach involves disconnecting the cyclopropane (B1198618) ring, leading to an alkene precursor and a carbene or carbenoid equivalent. This strategy is attractive due to the wide availability of methods for stereocontrolled cyclopropanation.

Another key disconnection involves the ethynyl (B1212043) group, which can be introduced through various alkynylation reactions of a cyclopropyl (B3062369) aldehyde or a related electrophile. The hydroxymethyl group can be derived from the reduction of a corresponding carboxylic acid or ester, or by the addition of a formaldehyde (B43269) equivalent to a cyclopropyl organometallic species.

A simplified retrosynthetic analysis can be visualized as follows:

Disconnection 1 (Cyclopropane Ring): This leads back to a cis-alkene and a source of methylene (B1212753) for cyclopropanation.

Disconnection 2 (Ethynyl Group): This suggests a precursor such as a cyclopropyl aldehyde that can be alkynylated.

Disconnection 3 (Hydroxymethyl Group): This points to a cyclopropyl carboxylic acid or ester as a precursor.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Enantioselective Synthesis Strategies for Cyclopropyl Carbinols

The synthesis of enantiomerically enriched cyclopropyl carbinols, including this compound, is of paramount importance for their application in the synthesis of chiral drugs and other biologically active compounds. Several strategies have been developed to achieve high levels of enantioselectivity.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopropane derivatives. rug.nl Metal complexes with chiral ligands can catalyze cyclopropanation reactions to produce optically active products. For instance, rhodium(II) carboxylates are effective catalysts for the cyclopropanation of alkenes with diazo compounds. acs.org The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Gold-catalyzed cyclopropanation of 1,6-enynes represents another significant advancement in this area. rsc.orgthieme-connect.com These reactions can proceed with high diastereo- and enantioselectivity, providing access to highly substituted chiral cyclopropanes. thieme-connect.com The mechanism often involves the formation of a gold carbene intermediate. rsc.orgthieme-connect.com

Catalyst SystemSubstrate TypeKey Features
Chiral Rhodium(II) ComplexesAlkenes and Diazo CompoundsHigh efficiency and selectivity. acs.orgorganic-chemistry.org
Chiral Gold(I) Complexes1,6-EnynesHigh diastereo- and enantioselectivity. rsc.orgthieme-connect.com
Chiral N,N'-Dioxide-Metal ComplexesVariousLowers LUMO energy of electron-deficient components. semanticscholar.org

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. rsc.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A notable strategy involves a three-step sequence of aldol (B89426) reaction, directed cyclopropanation, and retro-aldol cleavage. rsc.orgnih.govrsc.org The temporary stereocenter created in the aldol step directs the subsequent cyclopropanation, and its removal in the final step affords the chiral cyclopropane carboxaldehyde with high enantiomeric excess. nih.govrsc.org Recently, the concept of a catalytically formed chiral auxiliary has been introduced, where the auxiliary is generated in a catalytic enantioselective step, further enhancing the efficiency of this approach. nih.gov

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products. nih.govyoutube.com These compounds, such as carbohydrates, amino acids, and terpenes, can serve as starting materials for the synthesis of more complex chiral molecules. nih.govelsevierpure.com For instance, carenes, which are chiral pool terpenes, have proven useful in the synthesis of cyclopropane-containing natural products. nih.gov By leveraging the existing stereocenters in these natural products, complex targets can be synthesized with a high degree of stereocontrol.

Stereocontrolled Cyclopropanation Reactions in Precursor Synthesis

The stereochemical outcome of the cyclopropanation reaction is critical for establishing the cis-relationship between the substituents on the cyclopropane ring of the target molecule.

Metal-catalyzed cyclopropanation reactions are among the most efficient methods for the synthesis of cyclopropanes. acs.org These reactions typically involve the reaction of an alkene with a metal carbene or carbenoid species. The stereospecificity of the reaction, where a cis-alkene yields a cis-cyclopropane and a trans-alkene yields a trans-cyclopropane, is a key feature of many of these methods. acs.org

The Simmons-Smith reaction and its variants, which utilize zinc carbenoids, are classic examples of stereospecific cyclopropanation. rsc.org More recently, gold-catalyzed cyclopropanation of alkenes with 1,6-enynes has been shown to be a stereospecific process, even in cases where the reaction proceeds stepwise. rsc.org Palladium-catalyzed borylative cyclization and cyclopropanation of terminal alkyne-derived enynes also provide access to structurally diverse cyclopropane-based cycles. acs.org The choice of metal catalyst and reaction conditions can significantly influence the efficiency and stereoselectivity of the cyclopropanation. acs.orgnih.gov

Reaction TypeCatalystKey Features
Simmons-Smith ReactionZinc-Copper CoupleStereospecific, proceeds through a zinc carbenoid. rsc.org
Gold-Catalyzed CyclopropanationGold(I) ComplexesStereospecific, applicable to 1,6-enynes. rsc.org
Palladium-Catalyzed CyclopropanationPalladium ComplexesAllows for cascade reactions to form complex cycles. acs.org
Rhodium-Catalyzed CyclopropanationRhodium(II) ComplexesHighly efficient for reactions with diazo compounds. acs.org
Iridium-Catalyzed CyclopropanationIridium ComplexesEffective for the cyclopropanation of 1,6-enynes. researchgate.net

Directed Cyclopropanation Strategies

The formation of the cyclopropane ring with a specific cis orientation of its substituents is a significant challenge due to the inherent strain of the three-membered ring. harvard.edu Directed cyclopropanation strategies are paramount in achieving this stereochemical control. The Simmons-Smith reaction and its variants are particularly powerful for this purpose, especially when a hydroxyl group is present in the substrate to direct the reaction. nih.govorganicreactions.orgnih.gov

The classic Simmons-Smith reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane (B129776) and a zinc-copper couple. nih.govthermofisher.com This reagent reacts with an alkene to form a cyclopropane in a stereospecific manner, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. rsc.orgmasterorganicchemistry.com For the synthesis of cis-substituted cyclopropanes, one would typically start with a cis-alkene.

A key strategy for ensuring cis stereochemistry relative to the methanol (B129727) group involves using a nearby hydroxyl group to direct the cyclopropanating agent to the same face of the double bond. This is a well-established phenomenon in the cyclopropanation of allylic and homoallylic alcohols. organicreactions.orgorganic-chemistry.org The zinc carbenoid coordinates to the oxygen atom of the hydroxyl group, delivering the methylene group to the syn-face of the alkene. organic-chemistry.org This substrate-directed approach is highly effective for establishing the desired cis relationship between the newly formed cyclopropane ring and the hydroxymethyl group precursor. Research has shown that alkenyl cyclopropyl carbinol derivatives can exhibit an excellent directing effect in Simmons-Smith cyclopropanation reactions, leading to polysubstituted stereodefined bicyclopropanes as single diastereomers. acs.org

Several variations of the Simmons-Smith reagent have been developed to fine-tune reactivity and selectivity, as detailed in the table below.

Reagent SystemDescriptionApplication Notes
Zn-Cu couple, CH₂I₂ The original Simmons-Smith reagent. thermofisher.comStereospecific; hydroxyl groups direct the cyclopropanation to the syn-face. organic-chemistry.org
Et₂Zn, CH₂I₂ (Furukawa Reagent) A modified, often more reactive, version of the Simmons-Smith reagent. nih.govthermofisher.comOffers excellent results and can be used for stereoselective synthesis. nih.gov
(PhO)₂P(O)OZnCH₂I A tunable zinc reagent that enables rapid cyclopropanation of alkenes, sometimes without the need for a directing group. organic-chemistry.orgPart of a class of reagents (RXZnCH₂Y) where reactivity can be regulated by tuning the R and X groups.
Dioxaborolane auxiliaries Chiral auxiliaries used to achieve asymmetric cyclopropanation of allylic alcohols. harvard.eduCan be used to prepare 1,2,3-trisubstituted cyclopropanes with high enantioselectivity. harvard.edu

These directed methods are crucial for synthesizing the target molecule, as they allow for the reliable installation of the cyclopropane ring with the required cis stereochemistry by leveraging the functionality already present in the precursor molecule.

Methodologies for Introducing the Ethynyl Group

The introduction of the ethynyl moiety (–C≡CH) can be accomplished at different stages of the synthesis. The two main approaches involve either building the cyclopropane ring onto a molecule that already contains the alkyne (alkyne precursor cyclopropanation) or adding the ethynyl group to a pre-formed cyclopropane ring (functionalization of existing cyclopropyl scaffolds).

Alkyne Precursor Cyclopropanation

This strategy involves the reaction of an enyne, a molecule containing both a double bond (ene) and a triple bond (yne), with a carbene or carbenoid source. This approach directly generates the ethynyl-substituted cyclopropane structure. Various metal catalysts, including gold, copper, and iron, have been shown to be effective for this transformation. rsc.orgacs.orgacs.org

Gold(I) catalysts, for instance, can activate 1,6-enynes to react with alkenes in an intermolecular cyclopropanation, which is an electrophilic and stereospecific process. rsc.org Copper(I) has also been used to catalyze the oxidative cyclopropanation of enynes to produce various cyclopropane derivatives with excellent diastereoselectivity. acs.org Iron complexes can catalyze the cyclopropanation of enynes using diazoesters as the carbene source, with the reaction proceeding selectively at the double bond while leaving other olefinic parts of the molecule untouched. acs.org A stoichiometric reaction of 1,6-enynes with the Lewis acid B(C₆F₅)₃ has also been shown to proceed via an initial cyclopropanation. nih.govcardiff.ac.uk

Catalyst/ReagentSubstrateKey Features
Gold(I) complexes 1,6-Enynes and alkenesElectrophilic process, stereospecific with respect to the alkene. rsc.org
Copper(I) / N-O oxidant EnynesModular synthesis of cyclopropane derivatives with excellent diastereoselectivity. acs.org
Bu₄N[Fe(CO)₃(NO)] / Diazoester EnynesHigh chemoselectivity for the enyne moiety; can be activated thermally or photochemically. acs.org
B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) 1,6-EnynesStoichiometric reaction involving π-activation of the alkyne, triggering a stereospecific cyclopropanation. nih.govcardiff.ac.uk

Functionalization of Existing Cyclopropyl Scaffolds

An alternative route involves installing the ethynyl group onto a pre-existing cyclopropane structure. This is typically achieved by converting a functional group on the cyclopropane ring, such as an aldehyde or a halide, into an alkyne.

One of the most prominent methods for this transformation is the Corey-Fuchs reaction . wikipedia.orgorganic-chemistry.org This two-step process converts an aldehyde into a terminal alkyne. alfa-chemistry.comjk-sci.comtcichemicals.com Starting with cyclopropanecarboxaldehyde, the first step involves reaction with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to form a 1,1-dibromoolefin. wikipedia.orgjk-sci.com In the second step, treatment of this intermediate with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi), results in elimination and metal-halogen exchange to yield the terminal alkyne. organic-chemistry.orgalfa-chemistry.com

Corey-Fuchs Reaction Sequence

Step 1: Aldehyde → 1,1-Dibromoolefin

Reagents: CBr₄, PPh₃, often with Zn dust to improve yield. wikipedia.orgjk-sci.com

Step 2: 1,1-Dibromoolefin → Terminal Alkyne

Reagents: 2 equivalents of n-BuLi. alfa-chemistry.com

Another powerful method is the Sonogashira coupling , a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While less common for sp³-hybridized cyclopropyl halides due to their lower reactivity compared to sp²-hybridized halides, this reaction remains a potential pathway if a suitable cyclopropyl halide or triflate is used. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Recent advances have expanded the scope of Sonogashira couplings, including some applications with alkyl halides. wikipedia.org A copper-catalyzed Sonogashira-type reaction tolerant of a cyclopropyl acetylene (B1199291) has been reported. rsc.org

Functional Group Interconversions Leading to the Methanol Moiety

The final step in many synthetic routes to this compound is the formation of the hydroxymethyl group (–CH₂OH). This is typically accomplished either by the reduction of a carbonyl precursor or through direct hydroxymethylation approaches.

Reduction of Carbonyl Precursors

This is a very common and reliable method where a precursor molecule containing a carbonyl group, such as an aldehyde or a ketone, is reduced to the corresponding primary or secondary alcohol. To obtain the target primary alcohol, the precursor would be a cis-2-ethynylcyclopropanecarboxaldehyde or a corresponding ester.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. nih.gov Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective. nih.gov NaBH₄ is a milder reagent often used for aldehydes and ketones, while the more reactive LiAlH₄ can reduce esters and carboxylic acids as well.

The stereochemical outcome of the reduction is critical. A systematic study on the hydride reduction of substituted cyclopropyl ketones found that high stereoselectivity can be achieved. nih.gov The stereochemistry is influenced by the conformational preference of the cyclopropyl ketone. The substrate is likely to adopt a bisected s-cis conformation, and the hydride attacks from the less-hindered face, allowing for a predictable and highly stereoselective reduction. nih.gov This control is essential for ensuring the final product has the desired cis relationship between the ethynyl and hydroxymethyl groups.

Reducing AgentCarbonyl PrecursorKey Characteristics
Sodium Borohydride (NaBH₄) Aldehyde, KetoneMild and selective; safe and easy to handle.
Lithium Aluminum Hydride (LiAlH₄) Aldehyde, Ketone, Ester, Carboxylic AcidVery reactive; reacts violently with water and must be used in anhydrous solvents like ether or THF.
Decaborane/Pyrrolidine/CeCl₃ KetoneAn effective system for the chemoselective reduction of ketones to alcohols.

Hydroxymethylation Approaches

Hydroxymethylation involves the direct addition of a –CH₂OH unit. In the context of synthesizing the target molecule, this could involve reacting a nucleophilic ethynylcyclopropane derivative with a suitable electrophilic source of formaldehyde.

For instance, an ethynylcyclopropyl lithium or Grignard reagent, formed by deprotonating ethynylcyclopropane with a strong base, could react with formaldehyde (H₂C=O) in a nucleophilic addition reaction. The subsequent acidic workup would protonate the resulting alkoxide to yield [2-ethynylcyclopropyl]methanol. The stereochemistry of the starting ethynylcyclopropane would determine the stereochemistry of the final product.

While the term hydroxymethylation is widely used in epigenetics to describe the enzymatic conversion of 5-methylcytosine (B146107) to 5-hydroxymethylcytosine (B124674) in DNA, nih.govnih.govmdpi.comuiuc.edu its application in small-molecule synthesis refers to these C-C bond-forming reactions. The successful synthesis of the target compound via this route depends on the ability to generate the organometallic intermediate of cis-ethynylcyclopropane without compromising the strained ring structure.

Comparative Analysis of Synthetic Routes

Considerations of Efficiency and Overall Yield

The efficiency of a synthetic route is a critical factor, encompassing not only the final product yield but also the number of synthetic steps, reaction times, and ease of purification. While specific yield data for the synthesis of this compound is not extensively reported in readily accessible literature, general principles of cyclopropane synthesis can be applied for a comparative assessment.

Synthetic RouteNumber of Steps (Hypothetical)Potential Overall Yield (Hypothetical)Key Considerations
Multi-step Linear Synthesis5-7Low to ModerateAllows for precise control at each step, but cumulative losses reduce overall yield.
Convergent Synthesis3-4Moderate to HighCombines key fragments late in the synthesis, potentially improving overall yield.
One-Pot/Tandem Reaction1-2Potentially HighHighly efficient, but may require extensive optimization to control selectivity.

Assessment of Stereoselectivity and Enantiomeric Purity

Achieving the desired cis-stereochemistry and high enantiomeric purity is arguably the most challenging aspect of synthesizing this compound. The rigidity of the cyclopropane ring makes post-synthetic modification of stereocenters difficult, necessitating stereocontrol during the cyclopropanation step.

Several strategies can be employed to achieve high diastereoselectivity and enantioselectivity:

Substrate Control: The use of chiral auxiliaries attached to the starting material can direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary can then be removed in a subsequent step.

Reagent Control: Chiral cyclopropanating agents can be used to induce stereoselectivity. For example, the use of chiral Simmons-Smith type reagents or chiral diazo compounds in metal-catalyzed reactions can lead to the formation of a specific enantiomer.

Catalyst Control: Asymmetric catalysis is a powerful tool for enantioselective synthesis. Chiral transition metal catalysts, often based on rhodium, copper, or palladium, can effectively control the stereochemistry of the cyclopropanation reaction, leading to high enantiomeric excess (ee).

The table below summarizes the potential effectiveness of these approaches in achieving the desired stereochemical outcome.

Stereocontrol StrategyTypical Diastereoselectivity (cis:trans)Typical Enantiomeric Excess (ee)
Achiral CyclopropanationVariable, often mixture of isomers0%
Substrate Control (Chiral Auxiliary)HighHigh
Reagent Control (Chiral Reagent)Moderate to HighModerate to High
Asymmetric CatalysisHighHigh

Chemical Reactivity and Transformations of Cis 2 Ethynylcyclopropyl Methanol

Reactivity of the Terminal Ethynyl (B1212043) Group

The terminal alkyne is a versatile functional group capable of participating in a wide array of chemical transformations, including additions, cycloadditions, and coupling reactions.

Hydration and Tautomerization Reactions

The hydration of the terminal ethynyl group in [cis-2-ethynylcyclopropyl]methanol is expected to follow established protocols for alkyne hydration. This reaction typically proceeds under acidic conditions, often with the aid of a mercury(II) salt catalyst, to yield an enol intermediate. nbinno.comacs.org This enol, being generally unstable, would rapidly tautomerize to the more stable carbonyl compound. nbinno.com Following Markovnikov's rule, the addition of water across the triple bond would place the hydroxyl group on the more substituted carbon, leading to the formation of a methyl ketone.

Reaction Scheme: Hydration and Tautomerization

Generated code
Reactant Reagents Intermediate Product
This compoundH₂O, H₂SO₄, HgSO₄[cis-2-(1-hydroxyvinyl)cyclopropyl]methanol[cis-2-acetylcyclopropyl]methanol

Cycloaddition Reactions (e.g., [2+2], [3+2] Photocycloadditions)

The ethynyl group of this compound can participate in various cycloaddition reactions. libretexts.orglibretexts.org These reactions are powerful methods for constructing cyclic and heterocyclic systems.

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions with alkenes can lead to the formation of bicyclo[2.2.0]hexane derivatives. libretexts.org The stereochemistry of the resulting cyclobutene (B1205218) ring is dependent on the geometry of the starting alkene.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions with species such as azides or nitrile oxides. youtube.com For example, reaction with an azide (B81097) would yield a triazole, while reaction with a nitrile oxide would produce an isoxazole. youtube.com These reactions are highly valuable for the synthesis of five-membered heterocycles.

Cycloaddition Type Reactant Coreactant Product Type
[2+2] PhotocycloadditionThis compoundAlkeneCyclobutene derivative
[3+2] Dipolar CycloadditionThis compoundAzideTriazole derivative
[3+2] Dipolar CycloadditionThis compoundNitrile OxideIsoxazole derivative

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) cocatalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgjk-sci.com The Sonogashira coupling of this compound would provide access to a wide range of substituted alkynes.

Heck Reaction: While the classic Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, variations exist for the use of alkynes, leading to the formation of conjugated enynes.

Typical Sonogashira Coupling Conditions

Component Example Purpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary catalyst for the cross-coupling cycle.
Copper(I) Cocatalyst CuI Facilitates the formation of the copper acetylide.
Base Et₃N, i-Pr₂NH Acts as a solvent and neutralizes the hydrogen halide byproduct.
Substrate 1 This compound The terminal alkyne.

Hydrogenation and Reduction Pathways

The ethynyl group can be fully or partially reduced through hydrogenation. The outcome of the reaction is highly dependent on the catalyst and reaction conditions.

Complete Reduction: Hydrogenation over a catalyst such as platinum or palladium on carbon (Pd/C) will reduce the alkyne to the corresponding alkane, yielding [cis-2-ethylcyclopropyl]methanol.

Partial Reduction: To obtain the alkene, a poisoned catalyst is required. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) will selectively produce the cis-alkene, [cis-2-vinylcyclopropyl]methanol. Alternatively, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) will yield the trans-alkene.

Desired Product Reagents/Catalyst
[cis-2-ethylcyclopropyl]methanolH₂, Pd/C or PtO₂
[cis-2-vinylcyclopropyl]methanol (cis)H₂, Lindlar's Catalyst
[cis-2-vinylcyclopropyl]methanol (trans)Na, NH₃ (l)

Oxidative Coupling Reactions

In the presence of a suitable catalyst and an oxidant, terminal alkynes can undergo oxidative homocoupling to form symmetric 1,3-diynes. unirioja.eswikipedia.org The Glaser coupling, which typically employs a copper(I) salt such as copper(I) chloride or bromide in the presence of an amine base and an oxidant like oxygen, is a classic example. Applying these conditions to this compound would be expected to yield 1,4-bis([cis-2-hydroxymethylcyclopropyl])buta-1,3-diyne.

Reactivity of the Primary Alcohol Moiety

The primary alcohol group in this compound can undergo a variety of standard alcohol transformations, such as oxidation, esterification, and etherification. nbinno.comsigmaaldrich.com These reactions would generally not affect the ethynyl or cyclopropyl (B3062369) groups under appropriate conditions.

Oxidation: Mild oxidation, for example using pyridinium (B92312) chlorochromate (PCC), would convert the primary alcohol to the corresponding aldehyde, [cis-2-ethynylcyclopropyl]carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the carboxylic acid, [cis-2-ethynylcyclopropyl]carboxylic acid.

Esterification: Reaction with a carboxylic acid or an acyl halide in the presence of an acid catalyst or a base, respectively, would form the corresponding ester. For instance, reaction with acetic anhydride (B1165640) would yield [cis-2-ethynylcyclopropyl]methyl acetate.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, would produce the corresponding ether.

Summary of Alcohol Reactions

Reaction Type Reagent(s) Product
Mild Oxidation PCC [cis-2-ethynylcyclopropyl]carbaldehyde
Strong Oxidation KMnO₄ or H₂CrO₄ [cis-2-ethynylcyclopropyl]carboxylic acid
Esterification Acetic Anhydride [cis-2-ethynylcyclopropyl]methyl acetate

Oxidation Reactions to Carbonyls

The primary alcohol group of this compound can be readily oxidized to the corresponding aldehyde, [cis-2-ethynylcyclopropyl]carbaldehyde, or further to the carboxylic acid, [cis-2-ethynylcyclopropyl]carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents for the conversion to the aldehyde include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine). For the oxidation to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in aqueous acetone (B3395972) with sulfuric acid) are typically employed.

Table 1: Oxidation Reactions of this compound
ReactantReagent(s)ProductReaction Type
This compoundPCC or PDC or Swern Oxidation[cis-2-ethynylcyclopropyl]carbaldehydeOxidation to Aldehyde
This compoundKMnO4 or Jones Reagent[cis-2-ethynylcyclopropyl]carboxylic acidOxidation to Carboxylic Acid

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. masterorganicchemistry.com Under acidic conditions, the reaction proceeds through protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com Basic conditions, often using an alkoxide, facilitate the reaction through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Etherification, the formation of an ether, can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.

Table 2: Esterification and Etherification of this compound
Reaction TypeReactantsGeneral ProductKey Conditions
Esterification (Acid-Catalyzed)This compound + Carboxylic Acid[cis-2-ethynylcyclopropyl]methyl esterAcid catalyst (e.g., H2SO4)
Esterification (from Acid Chloride)This compound + Acid Chloride[cis-2-ethynylcyclopropyl]methyl esterBase (e.g., Pyridine)
Etherification (Williamson)This compound + Base + Alkyl Halide[cis-2-ethynylcyclopropyl]methyl etherStrong base (e.g., NaH)

Nucleophilic Substitution Reactions (e.g., Halogenation)

The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate, and then be displaced by a nucleophile. Alternatively, direct halogenation can be achieved using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination. These reactions typically proceed through an SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon atom were chiral. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile and is fastest for primary substrates like this compound. youtube.com

Reactions Involving the Cyclopropyl Ring System

The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to various ring-opening and rearrangement reactions.

Ring-Opening Reactions and Rearrangements

The three-membered ring of this compound can be opened under both acidic and metal-catalyzed conditions, leading to a variety of rearranged products.

Under acidic conditions, the cyclopropyl ring can undergo cleavage. libretexts.org The mechanism often involves protonation of the cyclopropane ring, which can be viewed as analogous to the protonation of an epoxide. masterorganicchemistry.comlibretexts.org This is followed by nucleophilic attack, which can lead to a mixture of products depending on the site of attack and the stability of the resulting carbocationic intermediate. The regiochemistry of the ring-opening is influenced by the substitution pattern on the ring. libretexts.orgyoutube.com In many cases, the reaction proceeds with characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org

Transition metals can catalyze the ring-opening and rearrangement of cyclopropyl-containing compounds. These reactions often proceed through the formation of a metallacyclobutane intermediate. Subsequent reductive elimination or other rearrangement pathways, such as "chain walking" where the metal catalyst migrates along a carbon chain, can lead to a diverse array of linear or branched products. The specific outcome is highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Thermal and Photochemical Rearrangements

The strained cyclopropane ring, in conjunction with the electronically active ethynyl and hydroxyl groups, makes this compound and its derivatives susceptible to rearrangements under thermal and photochemical conditions. These reactions often involve skeletal reorganizations leading to the formation of new ring systems or acyclic structures.

While specific studies on the thermal and photochemical rearrangements of the parent compound, this compound, are not extensively detailed in the provided search results, the behavior of related cyclopropyl systems provides significant insights. For instance, photochemical reactions of certain C3H2 isomers can lead to interconversions between different isomeric forms. mdpi.com In a related context, the photochemical reaction of a C3H2Si isomer has been shown to proceed through an excited state, leading to bond cleavage and the formation of a conical intersection, ultimately resulting in nonradiative decay. mdpi.com This highlights the complex pathways that can be initiated by photoexcitation in such strained systems.

The presence of the ethynyl group introduces further possibilities for rearrangement. For example, photochemical isomerization has been observed in related compounds, leading to the formation of propargylene and vinylidenecarbene. mdpi.com Irradiation of similar molecules with specific wavelengths of light has been shown to yield various isomers, including ethynylsilylene, as detected by infrared spectroscopy. mdpi.com These examples underscore the potential for this compound to undergo complex structural reorganizations upon exposure to thermal or photochemical energy.

Functionalization of the Cyclopropyl Ring

Direct functionalization of the cyclopropyl ring in this compound presents a synthetic challenge due to the inherent strain and the presence of other reactive functional groups. However, various strategies can be envisioned based on the known reactivity of cyclopropanes. These methods typically involve reactions that proceed with either retention or inversion of stereochemistry at the reacting carbon center.

The reactivity of the cyclopropane ring is influenced by the nature of the attacking reagent and the reaction conditions. For instance, reactions can be initiated through the formation of initial complexes that are either nucleophilic or electrophilic in nature. mdpi.com The relative energy levels of the interacting orbitals determine the existence and nature of these complexes. mdpi.com

In related systems, the addition of reagents across bonds adjacent to a cyclopropane ring has been shown to be influenced by the polarity of the solvent. For example, the addition of p-methoxyphenol to a disilene has been observed to be syn-selective in nonpolar solvents like benzene (B151609) but anti-selective in polar solvents like THF. mdpi.com This suggests that the stereochemical outcome of addition reactions near the cyclopropyl ring of this compound could be controlled by appropriate choice of solvent. One key finding in a related reaction is the bimolecular anti-addition pathway from a nucleophilic initial complex. mdpi.com

Concerted Reactions and Intramolecular Transformations

The proximate positioning of the ethynyl, hydroxyl, and cyclopropyl groups in this compound facilitates a variety of concerted and intramolecular reactions. These transformations are often characterized by high atom economy and stereoselectivity, leading to the rapid construction of complex molecular architectures.

Cascade Reactions Involving Multiple Functional Groups

The unique arrangement of functional groups in this compound makes it an ideal substrate for cascade reactions, where a single synthetic operation triggers a sequence of bond-forming and/or bond-breaking events. These cascades can lead to the formation of intricate molecular scaffolds from a relatively simple starting material.

The interplay between the cyclopropane ring strain, the nucleophilicity of the hydroxyl group, and the reactivity of the alkyne can be harnessed to design elegant cascade sequences. For instance, an initial reaction involving the alkyne or the hydroxyl group could trigger a ring-opening of the cyclopropane, followed by subsequent cyclizations or rearrangements. The specific pathways of these cascades would be highly dependent on the reagents and catalysts employed.

The table below summarizes the types of reactions discussed and their potential outcomes for this compound and related compounds.

Reaction Type Sub-Type Potential Outcome/Observation Key Factors
Chemical Reactivity and Transformations Thermal and Photochemical RearrangementsInterconversion between isomers, bond cleavage, formation of propargylene, vinylidenecarbene, or ethynylsilylene. mdpi.comPhotoexcitation, conical intersections, specific irradiation wavelengths. mdpi.com
Functionalization of the Cyclopropyl RingSyn- or anti-addition of reagents. mdpi.comSolvent polarity, formation of nucleophilic or electrophilic initial complexes. mdpi.com
Concerted Reactions and Intramolecular Transformations Intramolecular Cyclizations and AnnulationsFormation of fused or bridged bicyclic systems (e.g., tetrahydrofurans, dihydropyrans).Transition metal catalysts, thermal conditions, regioselectivity of nucleophilic attack.
Cascade Reactions Involving Multiple Functional GroupsFormation of complex molecular scaffolds through a sequence of reactions.Reagent and catalyst choice, triggering event (e.g., reaction at alkyne or hydroxyl group).

Applications of Cis 2 Ethynylcyclopropyl Methanol As a Synthetic Intermediate

Construction of Chiral Building Blocks for Complex Synthesis

The rigid framework of the cyclopropane (B1198618) ring in [cis-2-ethynylcyclopropyl]methanol provides a robust platform for the stereoselective introduction of new functionalities. The cis-relationship between the ethynyl (B1212043) and hydroxymethyl groups allows for chelation-controlled reactions, enabling high levels of diastereoselectivity in the creation of new stereocenters.

Researchers have leveraged the hydroxyl group to direct subsequent transformations, including epoxidation, dihydroxylation, and cyclopropanation of the ethynyl group after its conversion to an alkene. For instance, asymmetric epoxidation of an allylic alcohol derived from this compound can lead to the formation of highly enantioenriched epoxy alcohols, which are versatile intermediates for the synthesis of a wide array of chiral compounds.

Furthermore, the ethynyl group can be elaborated through various metal-catalyzed couplings, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz reactions, to introduce diverse substituents. The resulting propargyl alcohol derivatives can then undergo stereoselective reductions or rearrangements to generate acyclic and cyclic chiral building blocks with multiple stereocenters.

Table 1: Examples of Chiral Building Blocks Derived from this compound

Starting MaterialReagents and ConditionsProductApplication
This compound1. Lindlar's catalyst, H₂ 2. Sharpless asymmetric epoxidation(2R,3R)-3-((1S,2R)-2-(hydroxymethyl)cyclopropyl)oxiran-2-yl)methanolSynthesis of chiral diols and amino alcohols
This compound1. Sonogashira coupling with aryl halide 2. Asymmetric reduction (e.g., with a chiral borane)(R)-1-aryl-1-((1S,2R)-2-(hydroxymethyl)cyclopropyl)prop-2-yn-1-olPrecursor to chiral ligands and bioactive molecules

Role in the Synthesis of Natural Product Fragments

The cyclopropane motif is a key structural feature in a variety of natural products, often contributing to their biological activity. This compound serves as an excellent starting material for the synthesis of fragments of these complex molecules. The strained ring can mimic or induce specific conformations, and the ethynyl group provides a handle for chain extension and the introduction of other functionalities present in the natural target.

For example, the synthesis of fragments of marine-derived natural products containing cyclopropane rings can be envisioned starting from this building block. The ethynyl group can be hydrated to a methyl ketone, which can then serve as an electrophilic site for further carbon-carbon bond formation. Alternatively, the alkyne can be used in cycloaddition reactions to construct heterocyclic rings fused to the cyclopropane.

A notable example of a related structure, 2-arylcyclopropylmethanol, has been successfully employed in the synthesis of (±)-centrolobine, a natural product with a tetrahydropyran (B127337) core. This highlights the potential of cyclopropylmethanol (B32771) derivatives to act as homoallyl alcohol surrogates in Prins cyclizations, a powerful method for constructing six-membered rings. nih.gov

Precursor for Advanced Organic Materials

The terminal alkyne functionality in this compound makes it an attractive monomer for the synthesis of novel polymers and advanced organic materials. The rigidity of the cyclopropane ring can impart unique conformational constraints on the resulting polymer backbone, potentially leading to materials with interesting thermal, mechanical, and optical properties.

Polymerization of the ethynyl group can be achieved through various methods, including transition-metal catalysis and radical initiation. The resulting polymers would feature a high density of cyclopropane units, which could influence properties such as gas permeability and refractive index. The pendant hydroxymethyl groups offer sites for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility and cross-linking capabilities.

While specific research on polymers derived directly from this compound is emerging, the principles of acetylene (B1199291) polymerization are well-established. The incorporation of the strained cyclopropane ring is a promising strategy for creating a new class of functional polymers.

Scaffold for Novel Molecular Architectures

The concept of "escape from flatland" in medicinal chemistry emphasizes the importance of three-dimensional molecular shapes for effective biological interactions. This compound, with its well-defined stereochemistry and multiple functional groups, is an ideal scaffold for the construction of novel, sp³-rich molecular architectures. nih.gov

The rigid cyclopropane ring can serve as a central core from which different substituents can be projected in specific spatial orientations. The hydroxyl and ethynyl groups can be independently functionalized to create libraries of diverse compounds for biological screening. For instance, the hydroxyl group can be used as an attachment point for a peptide or a sugar moiety, while the alkyne can be clicked onto another molecule using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modular approach allows for the rapid generation of complex and diverse molecular structures.

The use of strained ring systems as scaffolds is a growing area of interest in drug discovery, as they can provide access to novel chemical space and lead to compounds with improved pharmacological properties. nih.gov

Derivatization for Accessing New Compound Classes

The orthogonal reactivity of the hydroxyl and ethynyl groups in this compound allows for a wide range of derivatization reactions, providing access to a plethora of new compound classes.

The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. The ethynyl group can undergo a rich variety of transformations, including:

Hydration: to form a methyl ketone.

Hydroamination/Hydroalkoxylation: to generate enamines and enol ethers.

Cycloaddition reactions: such as the [3+2] cycloaddition with azides (CuAAC) to form triazoles, or with nitrile oxides to form isoxazoles.

Carbometalation and hydrometalation: to create new carbon-carbon and carbon-heteroatom bonds with high regio- and stereocontrol.

This diverse reactivity allows for the transformation of this compound into a vast array of more complex molecules, including other cyclic systems, acyclic chains with defined stereochemistry, and various heterocyclic compounds. For instance, stereoselective synthesis of 2'-C-methyl-cyclopropyl-fused carbanucleosides has been achieved, demonstrating the utility of cyclopropyl (B3062369) derivatives in creating novel nucleoside analogues with potential antiviral activity. nih.gov

Mechanistic and Theoretical Investigations of Cis 2 Ethynylcyclopropyl Methanol Chemistry

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to model the behavior of molecules and predict the outcomes of chemical reactions at a microscopic level. For a molecule like [Cis-2-ethynylcyclopropyl]methanol, these studies are invaluable for understanding its complex potential energy surface.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations would be employed to map out the energy profiles of its potential reactions, such as additions to the ethynyl (B1212043) group, ring-opening reactions of the cyclopropane (B1198618), or reactions involving the methanol (B129727) side chain.

A key aspect of this analysis is the location and characterization of transition states—the highest energy points along a reaction coordinate. By calculating the energy of these transition states relative to the ground states of the reactants and products, the activation energy for a given reaction can be determined. This allows for a quantitative prediction of reaction feasibility. For example, in a hypothetical reaction, DFT could be used to compare the energy barriers for different possible pathways, thus identifying the most likely reaction mechanism.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Reactions of this compound

Reaction PathwayReactantsTransition State (TS)ProductsActivation Energy (kcal/mol)
Alkyne HydrationThis compound + H₂OTS₁2-acetyl-cyclopropyl]methanol25.4
Cyclopropane Ring OpeningThis compoundTS₂(E)-2-vinyl-pent-4-yn-1-ol45.8
EtherificationThis compound + CH₃ITS₃[Cis-2-ethynylcyclopropyl]methoxymethane15.2

Note: The data in this table is illustrative and not based on published experimental results.

Prediction of Regioselectivity and Diastereoselectivity

Many reactions involving this compound have the potential to produce multiple isomers. For instance, the addition of a reagent across the carbon-carbon triple bond can occur at two different positions (regioselectivity), and the formation of new stereocenters can lead to different diastereomers.

DFT calculations can be instrumental in predicting these outcomes. By comparing the energies of the transition states leading to the different possible products, the most favorable reaction pathway can be identified. The pathway with the lowest energy transition state is expected to be the dominant one, thus allowing for the prediction of the major regio- and diastereomer. This predictive power is crucial for designing selective synthetic routes.

Conformational Analysis and Stereochemical Preferences

The three-dimensional shape of this compound, or its conformation, plays a significant role in its reactivity. The relative orientations of the ethynyl, hydroxyl, and cyclopropyl (B3062369) groups can influence which face of the molecule is more accessible to incoming reagents.

Computational methods can be used to perform a thorough conformational analysis. By systematically rotating the bonds of the molecule and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of the most stable, low-energy conformations. Understanding the predominant conformations in solution is key to explaining and predicting the stereochemical outcomes of its reactions. For instance, intramolecular hydrogen bonding between the hydroxyl group and the ethynyl π-system could lock the molecule into a specific conformation, thereby directing the approach of a reactant.

Spectroscopic Studies for Mechanistic Elucidation (e.g., In-situ NMR, IR, MS)

While computational studies provide theoretical insights, spectroscopic methods offer direct experimental evidence for reaction mechanisms. By monitoring reactions in real-time (in-situ), it is possible to observe the formation of intermediates and track the concentrations of reactants and products.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in solution, making it possible to identify transient intermediates that may only exist for a short time.

In-situ Infrared (IR) spectroscopy is particularly useful for tracking changes in functional groups. For example, the disappearance of the characteristic alkyne C-H stretch and the appearance of new bands could be used to follow a reaction at the ethynyl group.

Mass Spectrometry (MS) can be used to detect the mass-to-charge ratio of ions in the gas phase, providing evidence for the formation of proposed intermediates and products.

Isotopic Labeling Experiments to Probe Reaction Pathways

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by "tagging" specific atoms within a molecule. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), its fate during a reaction can be traced.

For this compound, one could synthesize a version of the molecule where the hydrogen of the hydroxyl group is replaced with deuterium (B1214612). By analyzing the position of the deuterium in the final product, it is possible to determine if that specific hydrogen atom was involved in the reaction mechanism. Similarly, labeling one of the carbons in the cyclopropyl ring could help to determine whether a ring-opening or rearrangement reaction has occurred.

Kinetic Studies and Rate Law Determinations

Kinetic studies focus on the rate at which a reaction occurs and how that rate is affected by factors such as concentration, temperature, and catalysts. By systematically varying the concentrations of the reactants and measuring the initial reaction rate, a rate law for the reaction can be determined.

The rate law provides a mathematical description of the reaction's dependency on reactant concentrations and can offer crucial insights into the mechanism. For example, if the rate of a reaction involving this compound is found to be dependent on the concentration of both the substrate and another reagent, it suggests that both molecules are involved in the rate-determining step of the reaction.

Future Perspectives in the Research of Cis 2 Ethynylcyclopropyl Methanol

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly influencing the design of synthetic routes. mdpi.com Future research on [cis-2-ethynylcyclopropyl]methanol is expected to prioritize the development of more environmentally benign and sustainable synthetic methods.

Current synthetic strategies for cyclopropanes often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future approaches will likely focus on several key areas of green chemistry:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. mdpi.com The development of engineered enzymes for the asymmetric cyclopropanation of alkenes could provide a direct and enantioselective route to chiral this compound. wpmucdn.com This approach would minimize the use of toxic metal catalysts and organic solvents.

Greener Solvents: A shift away from volatile organic compounds (VOCs) towards more sustainable alternatives is a core tenet of green chemistry. nih.gov Research into the use of water, supercritical fluids (like CO2), or bio-based solvents for the synthesis of this compound could significantly reduce the environmental impact of its production. nih.govresearchgate.net

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound can accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating. nih.govmdpi.com The application of these technologies to the synthesis of this compound could lead to more efficient and sustainable processes. bohrium.com

Atom Economy: Synthetic routes with high atom economy, where the majority of atoms from the starting materials are incorporated into the final product, are a key goal of green chemistry. Future synthetic designs for this compound will likely focus on addition and cycloaddition reactions that maximize atom economy and minimize the formation of byproducts.

By embracing these green chemistry principles, the synthesis of this compound can become more sustainable, cost-effective, and environmentally responsible.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The combination of a strained ring and a reactive alkyne in this compound opens the door to a wide array of chemical transformations. Future research will undoubtedly focus on uncovering novel reactivity patterns and developing unprecedented reactions.

Key areas of exploration are likely to include:

Cascade Reactions: The proximate arrangement of the ethynyl (B1212043) and hydroxyl groups can be exploited in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This can lead to the rapid construction of complex molecular architectures. For instance, intramolecular additions of the hydroxyl group to the activated alkyne could lead to the formation of novel bicyclic or spirocyclic systems. researchgate.net

Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. The presence of the ethynyl group can influence the regioselectivity and stereoselectivity of these transformations, leading to the formation of diverse and functionally rich acyclic or larger ring structures.

Metal-Catalyzed Transformations: The ethynyl group is a versatile handle for a variety of metal-catalyzed reactions, including cross-coupling, hydration, and cyclization reactions. acs.org Rhodium(II)-catalyzed reactions, for example, have been shown to be effective in the cyclopropanation of alkenes with alkynyl-containing precursors. acs.org Future work will likely explore the use of various transition metal catalysts to unlock new reactivity modes of this compound, such as its use in cycloaddition reactions or as a precursor to organometallic intermediates.

Vinylidenecyclopropane-type Rearrangements: The terminal alkyne can potentially isomerize to a vinylidene intermediate, which can then undergo further rearrangements involving the cyclopropane ring. This could provide access to highly unsaturated and structurally unique compounds.

The systematic investigation of these reactivity patterns will not only expand the synthetic utility of this compound but also contribute to a deeper understanding of the fundamental reactivity of strained alkynyl-substituted rings.

Expansion of Applications in Emerging Synthetic Arenas

The unique three-dimensional structure and dense functionality of this compound make it an attractive scaffold for applications in various emerging areas of chemical synthesis, particularly in medicinal chemistry and materials science.

Future applications are envisioned in:

Fragment-Based Drug Discovery (FBDD): The rigid cyclopropane core can serve as a 3D scaffold to which pharmacophoric groups can be attached. acs.org By functionalizing the hydroxyl and ethynyl groups, a library of diverse and structurally complex fragments can be generated for screening against biological targets. The defined stereochemistry of the cis-isomer provides precise control over the spatial orientation of substituents, which is crucial for optimizing interactions with protein binding sites.

Medicinal Chemistry Scaffolds: The cyclopropane ring is a bioisostere for other chemical groups and can impart favorable pharmacological properties, such as increased metabolic stability and improved membrane permeability. The ethynyl group can be used for covalent modification of biological targets or for click chemistry-based conjugation to other molecules. The hydroxyl group provides a point for further derivatization to modulate solubility and other physicochemical properties.

Synthesis of Complex Natural Products: The structural motifs present in this compound are found in a number of natural products. Future research may focus on utilizing this compound as a key building block in the total synthesis of complex and biologically active natural products.

Materials Science: The terminal alkyne can participate in polymerization reactions or be used to functionalize surfaces and nanomaterials. The rigid cyclopropane unit can introduce specific conformational constraints into polymer chains or molecular assemblies, potentially leading to materials with novel optical or electronic properties.

The versatility of this compound as a synthetic building block suggests that its applications will continue to expand as our understanding of its properties and reactivity grows.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis is poised to accelerate research and development in this area. mdpi.com These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. acs.orgscielo.br

Future developments in this domain will likely involve:

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this compound and its derivatives will enable safer handling of potentially reactive intermediates and allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This can lead to higher yields, improved purity, and easier scalability. mdpi.comresearchgate.net

Automated Synthesis Platforms: Automated synthesizers can be used to rapidly generate libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. sigmaaldrich.comeubopen.org These platforms can perform multi-step synthetic sequences, including reaction work-up and purification, with minimal human intervention. mendeley.com

Telescoped Reactions: Flow chemistry is particularly well-suited for telescoping multiple reaction steps into a single continuous process without the need for isolating and purifying intermediates. mdpi.com This can significantly shorten synthetic sequences and reduce waste. For example, the synthesis of a complex molecule from this compound could be achieved in a single, uninterrupted flow process.

The adoption of these advanced manufacturing technologies will not only make the synthesis of this compound and its derivatives more efficient and scalable but will also open up new possibilities for exploring its chemical space.

Discovery of Highly Selective Catalyst Systems for Targeted Transformations

The development of highly selective catalyst systems is crucial for unlocking the full synthetic potential of this compound, allowing for precise control over the outcome of chemical reactions. Future research in this area will focus on designing catalysts that can differentiate between the various reactive sites within the molecule and control the stereochemistry of the products.

Key areas for catalyst development include:

Site-Selective Catalysis: The presence of both a hydroxyl group and an ethynyl group presents a challenge and an opportunity for site-selective catalysis. nih.gov Future catalysts will be designed to selectively activate one functional group in the presence of the other, enabling the targeted modification of the molecule. For example, a catalyst could be developed to selectively catalyze an addition to the alkyne without affecting the hydroxyl group, or vice versa.

Enantioselective Catalysis: The synthesis of enantiomerically pure this compound and its derivatives is essential for applications in medicinal chemistry. The development of chiral catalysts for the asymmetric synthesis of the cyclopropane ring or for the enantioselective functionalization of the existing molecule will be a major focus of future research. Biocatalysis, using enzymes like engineered myoglobins, has shown promise for the enantioselective synthesis of cyclopropanes. wpmucdn.com

Catalyst Systems for Novel Reactivity: New catalyst systems will be required to drive the discovery of novel reactivity patterns. This includes catalysts for ring-opening and rearrangement reactions, as well as for cascade processes that lead to the formation of complex molecular architectures. For instance, developing catalysts that can promote the isomerization of the alkyne to a vinylidene and control its subsequent reactivity would be a significant advancement.

The discovery of such highly selective catalyst systems will be a key enabler for the efficient and precise synthesis of a wide range of valuable compounds derived from this compound.

Q & A

Q. What are the established synthetic routes for [Cis-2-ethynylcyclopropyl]methanol, and how is its stereochemical purity validated?

Synthesis typically involves cyclopropanation of ethynyl precursors followed by hydroxylation. A common approach is the use of transition metal-catalyzed cyclopropanation (e.g., Rh or Cu catalysts) to ensure cis-configuration . Stereochemical validation requires chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear Overhauser effect (NOE) NMR spectroscopy to confirm spatial arrangement . Polarimetry and X-ray crystallography may supplement structural confirmation .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s physicochemical properties?

  • IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹, ethynyl C≡C at ~2100 cm⁻¹) .
  • NMR : 1^1H and 13^13C NMR resolve cyclopropane ring strain effects (e.g., upfield shifts for ring protons) and confirm methanol group connectivity .
  • Computational Modeling : Density Functional Theory (DFT) predicts thermodynamic stability and electronic properties (e.g., HOMO-LUMO gaps) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .

Q. How are solubility and stability profiles of this compound determined under varying experimental conditions?

  • Solubility : Measured via shake-flask method in solvents (e.g., DMSO, water) at 25°C, with HPLC quantification .
  • Stability : Accelerated degradation studies (40°C/75% RH) monitor decomposition via LC-MS. Cyclopropane ring opening or ethynyl group oxidation are common degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

  • DoE (Design of Experiments) : Systematic variation of catalysts (e.g., Rh vs. Cu), temperature, and solvent polarity to identify optimal yield conditions .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
  • Byproduct Analysis : GC-MS identifies impurities (e.g., trans-isomers or ethynyl hydration products), guiding purification protocols .

Q. What strategies address discrepancies in reported thermodynamic data for this compound?

  • Data Triangulation : Compare experimental (e.g., DSC for melting points) and computational (COSMO-RS for solubility parameters) results to resolve conflicts .
  • Error Analysis : Quantify instrument-specific biases (e.g., calibration drift in calorimetry) via replicate measurements .
  • Literature Benchmarking : Cross-reference with structurally analogous cyclopropane derivatives (e.g., [2-(methylthio)ethanol]) to identify outliers .

Q. How can methanol crossover in electrochemical applications of this compound be mitigated?

  • Membrane Engineering : Use sulfonated polyether ether ketone (SPEEK) membranes to reduce permeability .
  • Flow Dynamics Modeling : Computational fluid dynamics (CFD) simulates methanol transport in fuel cells, optimizing channel design (e.g., thin porous layers with high flow rates) .
  • Electrochemical Impedance Spectroscopy (EIS) : Quantifies crossover rates under operational conditions .

Q. What advanced techniques elucidate the compound’s role in catalytic asymmetric reactions?

  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in cyclopropane ring-opening reactions .
  • Chiral Ligand Screening : Test phosphine or bisoxazoline ligands to enhance enantioselectivity in downstream transformations .
  • Mechanistic Studies : Operando XAS (X-ray absorption spectroscopy) tracks metal catalyst oxidation states during reactions .

Methodological Considerations

  • Chromatographic Separation : Optimize reverse-phase HPLC with acetonitrile/water gradients (pH 2.5–7.0) to resolve cis/trans isomers .
  • Stress Testing : Expose the compound to UV light, oxidants (H₂O₂), and nucleophiles (NH₃) to map degradation pathways .
  • Data Validation : Use interlaboratory comparisons (e.g., ISO/IEC 17043-certified protocols) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.